molecular formula C15H17N7O5S3 B193816 Cefmetazole CAS No. 56796-20-4

Cefmetazole

カタログ番号 B193816
CAS番号: 56796-20-4
分子量: 471.5 g/mol
InChIキー: SNBUBQHDYVFSQF-HIFRSBDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .


Synthesis Analysis

The synthesis of Cefmetazole involves reacting S-cyanogen methyl-isothiourea hydrochloride with sodium methylate or lithium methoxide methanol solution at low temperatures to obtain cefmetazole acid side chain solution. This is then condensed with intermediate CMT, and with amine salt form crystallization . This process reduces the impurity level of being brought into the next step by intermediate, thereby improving the quality and stability of the finished product .


Molecular Structure Analysis

Cefmetazole has a molecular formula of C15H17N7O5S3 . The chemical structure of Cefmetazole contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain .


Physical And Chemical Properties Analysis

Cefmetazole has a molecular weight of 471.5 g/mol . More detailed physical and chemical properties could be found in specific scientific literature .

科学的研究の応用

Treatment of Bacteremia

Cefmetazole (CMZ) has been studied for its efficacy and safety in treating bacteremia caused by Extended-Spectrum β-Lactamase (ESBL)–producing Enterobacterales . In a retrospective study, CMZ was found to be a well-tolerated alternative to Carbapenems for treating bacteremia caused by ESBL-producing Enterobacterales .

Combatting Multidrug-Resistant Bacteria

The overuse of Carbapenems, which are effective against ESBL-producing Enterobacterales, leads to the emergence of multidrug-resistant bacteria . CMZ, being effective in vitro, offers a potential solution to this problem .

Treatment of Urinary Tract Infections

CMZ has been used in the treatment of urinary tract infections caused by ESBL-producing Enterobacterales . Pharmacokinetic/Pharmacodynamic (PK/PD) analysis suggests that the optimal dosage of CMZ varies depending on the patient’s renal function .

Alternative to Second-Generation Cephalosporins

Cephamycins, such as CMZ, fall under the category of second-generation cephalosporins . Their distinction from other second-generation cephalosporins lies in the presence of a methoxy group at the seventh position of cephalosporanic acid .

Pharmacokinetics/Pharmacodynamics (PK/PD) Characteristics

CMZ has been studied for its PK/PD characteristics against ESBL-producing Escherichia coli (ESBL-EC) . Understanding these characteristics can help optimize the use of CMZ in treating infections caused by ESBL-EC .

Dose Optimization

Studies have been conducted to optimize the dosage of CMZ for different renal functions . This is crucial in ensuring the effectiveness of the drug while minimizing potential side effects .

作用機序

Target of Action

Cefmetazole, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the cell .

Mode of Action

Cefmetazole exhibits its bactericidal activity by inhibiting cell wall synthesis. It achieves this through its affinity for PBPs, thereby disrupting the third and final stage of bacterial cell wall synthesis . This interaction with PBPs prevents the formation of peptidoglycan cross-links in the bacterial cell wall, which are crucial for the bacteria’s survival .

Biochemical Pathways

The primary biochemical pathway affected by Cefmetazole is the synthesis of the bacterial cell wall. By inhibiting PBPs, Cefmetazole prevents the cross-linking of peptidoglycan chains, which are a major component of the cell wall in bacteria . This disruption in the cell wall synthesis pathway leads to a loss of cell wall integrity, eventually causing cell lysis and death .

Pharmacokinetics

The pharmacokinetics of Cefmetazole allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The optimal dosage may vary depending on the patient’s renal function .

Result of Action

The primary result of Cefmetazole’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefmetazole causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes Cefmetazole effective against a variety of bacterial infections.

Action Environment

The action of Cefmetazole can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of Cefmetazole . Cefmetazole is usually active against beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .

Safety and Hazards

Cefmetazole may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, and respiratory irritation . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Future clinical studies are needed to address the utility of Cefmetazole as a carbapenem-sparing treatment option for UTIs caused by ESBL-producing Enterobacterales . The optimal dosage of Cefmetazole for different patient groups, especially those with varying renal functions, is also a subject of ongoing research .

特性

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBUBQHDYVFSQF-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56796-39-5 (mono-hydrochloride salt)
Record name Cefmetazole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022756
Record name Cefmetazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.16e+00 g/L
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefmetazole

CAS RN

56796-20-4
Record name Cefmetazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56796-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefmetazole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmetazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefmetazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFMETAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J962UJT8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefmetazole
Reactant of Route 2
Reactant of Route 2
Cefmetazole
Reactant of Route 3
Reactant of Route 3
Cefmetazole
Reactant of Route 4
Cefmetazole
Reactant of Route 5
Cefmetazole
Reactant of Route 6
Cefmetazole

Q & A

Q1: What is the mechanism of action of Cefmetazole?

A1: Cefmetazole is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] By binding to PBPs, Cefmetazole disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of Cefmetazole?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of Cefmetazole, this information can be easily found in drug databases and scientific literature.

Q3: What factors can impact the stability of Cefmetazole solutions?

A6: While the abstracts don't provide specific details about Cefmetazole solution stability, factors like pH, temperature, and the presence of other drugs or solutions can potentially affect its stability. []

Q4: How is Cefmetazole absorbed and distributed in the body?

A7: Cefmetazole is primarily administered intravenously or intramuscularly due to its poor oral absorption. [, ] Following intravenous administration, it is rapidly distributed throughout the body, including interstitial fluid as demonstrated by skin window studies. [] It exhibits a biexponential decline in serum concentration, with a longer terminal disposition half-life compared to Cefoxitin. []

Q5: How is Cefmetazole eliminated from the body?

A8: Cefmetazole is primarily eliminated via the kidneys, with approximately 71% of the drug recovered unchanged in urine. [, ] Studies have shown that pretreatment with Probenecid, a drug that inhibits renal tubular secretion, significantly increases Cefmetazole serum concentrations and prolongs its elimination half-life. []

Q6: How does renal function impact the pharmacokinetics of Cefmetazole?

A9: Cefmetazole elimination is significantly affected by renal function. [] In individuals with impaired renal function, there is a prolongation of the elimination half-life and a reduction in total body clearance. [] Hemodialysis significantly shortens the half-life and increases clearance, necessitating dosage adjustments for patients with renal insufficiency. []

Q7: How effective is Cefmetazole in treating active syphilis in a rabbit model?

A11: Studies using a rabbit model of syphilis demonstrate that Cefmetazole is as effective as benzathine penicillin in achieving dark-field negativity and reducing lesion size. [, ] This suggests Cefmetazole could be a potential alternative treatment for penicillin-allergic syphilis patients, although further research is needed.

Q8: What is the efficacy of Cefmetazole in treating respiratory tract infections?

A12: Clinical trials have shown Cefmetazole to be effective in treating moderate to severe respiratory tract infections, with comparable cure rates and bacterial eradication rates to other antibiotics. [, ]

Q9: What are the mechanisms of resistance to Cefmetazole?

A14: While Cefmetazole is resistant to hydrolysis by many beta-lactamases, some bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs), may exhibit resistance. [, ] Resistance mechanisms can include:

  • Production of beta-lactamases that can hydrolyze Cefmetazole. []

Q10: Does cross-resistance exist between Cefmetazole and other antibiotics?

A15: Cross-resistance between Cefmetazole and other beta-lactam antibiotics, particularly cephamycins like Cefoxitin, is possible due to shared mechanisms of action and resistance. []

Q11: What are the potential adverse effects associated with Cefmetazole?

A11: While generally well-tolerated, Cefmetazole use can be associated with:

  • Gastrointestinal disturbances: Nausea, vomiting, diarrhea []
  • Hypersensitivity reactions: Allergic reactions, ranging from mild skin rashes to severe anaphylaxis [, ]
  • Hematological effects: Eosinophilia, thrombocytopenia (rare) []
  • Hepatotoxicity: Transient elevation of liver enzymes [, ]

Q12: Are there any specific safety concerns regarding Cefmetazole use in neonates?

A17: Although generally safe, Cefmetazole use in neonates requires careful monitoring for potential adverse effects, particularly with prolonged use or high doses. [] These can include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。